molecular formula C8H8BrFO B12311834 (R)-2-Bromo-1-(4-fluorophenyl)ethanol

(R)-2-Bromo-1-(4-fluorophenyl)ethanol

Cat. No.: B12311834
M. Wt: 219.05 g/mol
InChI Key: BLCAVFHRXRACAU-QMMMGPOBSA-N
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Description

®-2-Bromo-1-(4-fluorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to an ethane backbone. The chiral center at the second carbon atom makes it an enantiomerically pure compound, which is crucial for its specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Bromo-1-(4-fluorophenyl)ethanol typically involves the enantioselective reduction of 1-(4-fluorophenyl)ethanone. One common method is the biocatalytic reduction using microorganisms such as Petroselinum crispum cells, which can produce the ®-enantiomer with high enantioselectivity . The reaction conditions include an aqueous medium at a temperature of 23–27°C, with the presence of ethanol or isopropanol as reducing agents .

Industrial Production Methods

Industrial production of ®-2-Bromo-1-(4-fluorophenyl)ethanol often employs chemical synthesis routes that ensure high yield and purity. These methods may involve the use of advanced catalysts and optimized reaction conditions to achieve the desired enantiomeric excess and yield. The use of biocatalysts in industrial settings is also gaining traction due to their environmentally friendly nature and high specificity .

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-1-(4-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-2-Bromo-1-(4-fluorophenyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Bromo-1-(4-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can affect various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Bromo-1-(4-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms, which contribute to its specific reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(1R)-2-bromo-1-(4-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1

InChI Key

BLCAVFHRXRACAU-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CBr)O)F

Canonical SMILES

C1=CC(=CC=C1C(CBr)O)F

Origin of Product

United States

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